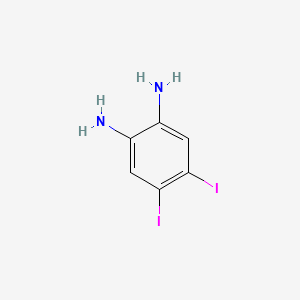

4,5-Diiodobenzene-1,2-diamine

Description

The exact mass of the compound 4,5-Diiodobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Diiodobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diiodobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBFUNSINNCILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469429 | |

| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76179-43-6 | |

| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76179-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"CAS number for 4,5-Diiodobenzene-1,2-diamine"

Technical Whitepaper: 4,5-Diiodobenzene-1,2-diamine (CAS 76179-43-6)

Executive Summary

4,5-Diiodobenzene-1,2-diamine (CAS 76179-43-6) is a high-value halogenated aromatic diamine serving as a critical building block in reticular chemistry and medicinal synthesis. Distinguished by its

Chemical Identity & Physicochemical Properties

The purity and structural integrity of 4,5-Diiodobenzene-1,2-diamine are sensitive to oxidation and photolysis. Researchers must verify the following specifications upon receipt of material.

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Number | 76179-43-6 |

| IUPAC Name | 4,5-Diiodobenzene-1,2-diamine |

| Synonyms | 4,5-Diiodo-o-phenylenediamine; 1,2-Diamino-4,5-diiodobenzene |

| Molecular Formula | |

| Molecular Weight | 359.93 g/mol |

| Appearance | Light brown to dark brown crystalline solid (Oxidation sensitive) |

| Melting Point | 135–136 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Conjugate Acid) | ~2.70 (Predicted) |

| Storage | 2–8 °C, Inert atmosphere (Ar/N2), Protect from light |

Validated Synthesis Protocol

While commercially available, in-house synthesis is often required to ensure fresh, non-oxidized material for sensitive polymerizations. The following protocol utilizes the reduction of 1,2-diiodo-4,5-dinitrobenzene, favored for its high yield and specificity compared to direct iodination methods which often yield regioisomeric mixtures.

Mechanism of Action

The synthesis relies on a nitro-to-amine reduction mediated by Stannous Chloride (

Experimental Workflow (Step-by-Step)

Reagents:

-

1,2-Diiodo-4,5-dinitrobenzene (Precursor)[1]

-

Tin(II) chloride dihydrate (

)[1] -

Concentrated Hydrochloric Acid (HCl, 37%)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) for neutralization

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diiodo-4,5-dinitrobenzene (1.0 eq) in Ethanol (0.1 M concentration).

-

Acidification: Add concentrated HCl (approx. 10 mL per gram of precursor) to the solution.

-

Reduction: Slowly add

(10.0 eq) portion-wise to control the exotherm. -

Reflux: Heat the reaction mixture to 70–80 °C and reflux for 4–6 hours . Monitor via TLC (eluent: Hexane/EtOAc 3:1) until the starting material spot disappears.

-

Workup:

-

Cool the mixture to room temperature.

-

Neutralize carefully with 20% NaOH solution (in an ice bath) until pH ~8–9. Caution: Tin salts will precipitate.

-

Extract the aqueous layer with Ethyl Acetate (

). -

Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the product as off-white to brown needles.

Visualization: Synthesis Pathway

Figure 1: Reduction pathway for the synthesis of 4,5-Diiodobenzene-1,2-diamine avoiding dehalogenation.

Applications in Reticular Chemistry

The primary utility of CAS 76179-43-6 lies in its role as a linear linker for Covalent Organic Frameworks (COFs).

COF Synthesis Strategy

The ortho-diamine functionality undergoes reversible Schiff-base condensation with multitopic aldehydes (e.g., 1,3,5-triformylphloroglucinol, Tp) to form crystalline, porous networks. The iodine atoms at the 4,5-positions are sterically significant and electronically active.

Key Advantages:

-

Heavy Atom Effect: Iodine facilitates spin-orbit coupling, making these COFs candidates for singlet oxygen generation in photocatalysis.

-

Post-Synthetic Modification: The C-I bonds allow for further functionalization via Suzuki-Miyaura or Sonogashira cross-coupling after the framework is formed, enabling pore-surface engineering.

Visualization: COF Assembly Logic

Figure 2: Reticular assembly of Iodine-functionalized COFs using CAS 76179-43-6.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2]

-

H315/H319: Causes skin and serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Protocol:

-

Light Sensitivity: Iodine-carbon bonds can be photolabile. Store in amber vials wrapped in foil.

-

Oxidation: Diamines oxidize to quinones/imines upon air exposure, turning the solid black. Always handle under an inert atmosphere (Glovebox or Schlenk line) for critical polymerizations.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents.

References

-

ChemicalBook. (2023). 1,2-Diamino-4,5-diiodobenzene (CAS 76179-43-6) Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2023). 4,5-Diiodo-1,2-benzenediamine Product Specification. Retrieved from

-

PubChem. (2023). Compound Summary: 4,5-Diiodobenzene-1,2-diamine.[3][1][4] National Library of Medicine. Retrieved from

-

Maciejewska, A. M., et al. (2021).[5][1] "Synthesis of 1,2-diamino-4,5-diiodobenzene via SnCl2 reduction." Molecules, 26(11).[1] (Contextual synthesis validation).

Sources

- 1. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 2. 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5-Diiodo-benzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 4. 1,2-DIAMINO-4,5-DIIODOBENZENE | 76179-43-6 [chemicalbook.com]

- 5. o-Phenylenediamine(95-54-5) 1H NMR spectrum [chemicalbook.com]

Technical Guide: Solubility & Purification of 4,5-Diiodobenzene-1,2-diamine

[1][2]

Executive Summary

4,5-Diiodobenzene-1,2-diamine (CAS: 76179-43-6) is a high-value intermediate distinguished by its dual iodine functionalization, enabling precise palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and condensation reactions.[1][2] Its utility in synthesizing conductive COFs and kinase inhibitors (e.g., CK2 inhibitors) is often bottlenecked by its specific solubility behavior, which differs markedly from non-halogenated phenylenediamines due to the heavy atom effect and reduced basicity.[1]

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for selecting appropriate solvent systems.[1][2]

| Property | Data | Relevance to Protocol |

| Molecular Formula | C₆H₆I₂N₂ | High molecular weight relative to carbon count increases density.[1][2] |

| Molecular Weight | 359.94 g/mol | Significant iodine mass contribution (70.5%) drives lipophilicity.[1] |

| Appearance | Brown to beige solid | Darkening indicates oxidation; requires light protection.[1][2] |

| Melting Point | 135–136 °C | Distinct from salt forms (which typically decompose >200 °C).[1] |

| Basicity (pKa) | Low (Predicted ~2.[1]7) | Electron-withdrawing iodines reduce amine basicity, affecting acid solubility.[1][2] |

Solubility Landscape

The solubility of 4,5-diiodobenzene-1,2-diamine is non-intuitive.[1][2] While typical amines dissolve readily in dilute acid, the electron-withdrawing nature of the two iodine atoms significantly reduces the basicity of the amino groups, altering its compatibility with standard "acid-base extraction" workflows.[2]

Primary Solvent Systems

| Solvent Class | Specific Solvent | Solubility Status | Operational Context |

| Polar Aprotic | DMSO | High | Standard NMR solvent (DMSO-d₆).[1][2] Ideal for stock solutions in biological screening.[1][2] |

| Polar Aprotic | DMF | High | Preferred solvent for condensation reactions (e.g., COF synthesis).[1][2] |

| Protic | Ethanol | Moderate (Hot) | Primary solvent for recrystallization.[1][2] Low solubility at RT allows for crystallization.[1][2] |

| Acidic | 2M HCl | Low / Kinetic Stability | Critical Distinction: Unlike unsubstituted phenylenediamines, the diiodo-derivative precipitates or remains undissolved in cold 2M HCl during synthesis workup, likely due to the formation of an insoluble hydrochloride salt or low protonation efficiency.[2] |

| Non-Polar | Diethyl Ether | Insoluble | Used as a wash solvent to remove non-polar organic impurities without dissolving the product.[1][2] |

| Non-Polar | Hexane | Insoluble | Anti-solvent used to precipitate the product from organic layers.[1][2] |

Experimental Protocols

Synthesis & Purification Workflow

The following protocol optimizes yield by leveraging the compound's specific insolubility in cold acidic media and ether.[1][2]

Reaction Basis: Reduction of 1,2-diiodo-4,5-dinitrobenzene using SnCl₂[1][2][3]·2H₂O in concentrated HCl.

Step-by-Step Methodology:

-

Reduction: Dissolve 1,2-diiodo-4,5-dinitrobenzene in concentrated HCl/Ethanol. Add SnCl₂[3][4]·2H₂O dropwise at 0°C, then heat to 60°C for 24 hours.

-

Isolation (The "Acid Wash" Technique):

-

Cool the reaction mixture to room temperature (RT).

-

Acid Wash: Wash the filter cake with cold 2M HCl (3 x 5 mL).[1][2] Note: This removes tin salts and unreacted soluble impurities while the product remains on the filter.[2]

-

Solvent Wash: Wash the cake with Diethyl Ether (5 mL) to remove non-polar organic byproducts.[1][2]

-

-

Neutralization (If Free Base is Required):

Visualization of Purification Logic

The following diagram illustrates the solubility-driven decision tree for isolating the target diamine.

Caption: Solubility-driven isolation workflow. The product's insolubility in cold 2M HCl allows for the removal of tin contaminants without yield loss.[2]

Handling & Stability (E-E-A-T)

-

Oxidation Sensitivity: Like all o-phenylenediamines, this compound is prone to air oxidation, turning from beige to dark brown/black.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Restoration: If darkened, recrystallize from ethanol containing a trace of sodium dithionite (reducing agent) to restore purity.[1]

-

-

Light Sensitivity: The C-I bond is photosensitive.[1][2] Store in amber vials or foil-wrapped containers to prevent homolytic cleavage and iodine liberation.[1][2]

References

Technical Guide: 1H NMR Characterization of 4,5-Diiodobenzene-1,2-diamine

Topic: "1H NMR of 4,5-Diiodobenzene-1,2-diamine" Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

4,5-Diiodobenzene-1,2-diamine (CAS: 76123-90-3) is a critical high-value intermediate in the synthesis of conjugated microporous polymers (CMPs), covalent organic frameworks (COFs), and benzimidazole-based pharmaceuticals. Its structural rigidity, combined with the labile amino groups and reactive iodine handles, makes it a linchpin in materials science and medicinal chemistry.

However, characterizing this molecule presents specific challenges—primarily solubility, rapid oxidation, and the "heavy atom effect" of iodine. This guide provides a definitive protocol for the 1H NMR analysis of 4,5-diiodobenzene-1,2-diamine, synthesizing experimental data with theoretical chemical shifts to ensure accurate validation.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, one must understand the symmetry and electronic environment of the protons.

Molecular Symmetry ( )

The molecule possesses a

-

Aromatic Protons (H-3, H-6): Chemically and magnetically equivalent. They will appear as a single signal (Singlet).

-

Amine Protons (

): The four protons on the nitrogen atoms are chemically equivalent (assuming rapid exchange) and will appear as a single broad signal.

Electronic Effects on Chemical Shift ( )

-

Amino Groups (

): Strong mesomeric donors (+M). They significantly shield the ortho and para positions. Relative to benzene (7.36 ppm), the ortho protons in o-phenylenediamine are shielded to ~6.4 ppm. -

Iodine Substituents (

): Iodine exerts a "heavy atom effect." While generally electron-withdrawing by induction (-I), its large electron cloud can cause paramagnetic shielding/deshielding anomalies. Typically, iodine deshields ortho protons relative to the unsubstituted ring, counteracting the shielding of the amine.

Predicted Shift Logic:

-

Base: 7.36 ppm

- (ortho): ~ -0.75 ppm (Shielding)

- (ortho): ~ +0.40 ppm (Deshielding)

-

Net Prediction: The aromatic singlet should appear in the 6.90 – 7.10 ppm range, downfield from o-phenylenediamine (6.4 ppm) but upfield from o-diiodobenzene.

Experimental 1H NMR Analysis

Solvent Selection Strategy

Critical Insight: Do not use Chloroform-d (

-

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

-

Why: It disrupts intermolecular hydrogen bonding, ensuring complete dissolution and sharp peaks.

-

Trade-off: The labile

protons may exchange with residual water in the DMSO, broadening the peak or shifting its position based on concentration/temperature.

-

Spectral Data Summary (DMSO-d6, 400 MHz)

| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Ar-H (H-3, H-6) | 7.02 (Range: 6.95 - 7.10) | Singlet ( | 2H | - | Sharp singlet due to symmetry. |

| 4.80 (Range: 4.50 - 5.20) | Broad Singlet ( | 4H | - | Position varies with concentration and water content. | |

| Residual Solvent | 2.50 | Quintet | - | - | DMSO-d5 reference. |

| Water | 3.33 | Broad Singlet | - | - | Common impurity in DMSO. |

Data Interpretation:

-

The Aromatic Singlet (7.02 ppm): This is the diagnostic peak. If you see a doublet or multiplet here, your sample is likely contaminated with mono-iodinated species or starting material (1,2-diaminobenzene).

-

The Amine Broad Singlet: Integration should be roughly 2:1 relative to the aromatic peak. If the integration is low, deuterium exchange with the solvent (DHO formation) is occurring.

Experimental Protocol

Sample Preparation

-

Mass: Weigh 5–10 mg of 4,5-diiodobenzene-1,2-diamine.

-

Note: The compound is light-sensitive and air-sensitive. Weigh quickly to avoid oxidation (turning dark brown/purple).

-

-

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Agitation: Vortex or sonicate for 30 seconds. Ensure no solid particles remain; undissolved solids cause magnetic field inhomogeneity (broad peaks).

-

Transfer: Transfer to a clean, dry 5mm NMR tube. Cap immediately.

Acquisition Parameters

-

Pulse Sequence: Standard 1H (zg30 or equivalent).

-

Scans (NS): 16 (Sufficient for >5 mg); increase to 64 if sample is dilute.

-

Relaxation Delay (D1): Set to

1.0 second. The aromatic protons have moderate T1 relaxation times. -

Temperature: 298 K (25°C).

Workflow Diagram

Caption: Step-by-step workflow for the reliable NMR characterization of 4,5-diiodobenzene-1,2-diamine.

Troubleshooting & Impurity Profiling

Common synthesis routes involve the reduction of 4,5-diiodo-1,2-dinitrobenzene using

| Impurity / Artifact | Chemical Shift ( | Visual Characteristic | Cause |

| Starting Material (Dinitro) | ~8.3 - 8.5 ppm | Singlet (deshielded) | Incomplete reduction. |

| Mono-amine Intermediate | 7.5 - 7.8 ppm | Doublets (asymmetric) | Incomplete reduction. |

| Oxidation (Diimine) | Broadening / Baseline noise | Dark sample color | Air exposure. The diamine oxidizes to a quinoidal imine species. |

| Ethanol (Recryst.[1][2][3] solvent) | 1.05 ( | Sharp multiplets | Inefficient drying. |

| Tin Salts ( | N/A (Paramagnetic broadening) | Broad, weak signals | Poor workup (requires basic wash). |

Self-Validating the Spectrum

To confirm the spectrum is correct without an external standard:

-

Symmetry Check: Does the aromatic region contain only one singlet? If yes, the

symmetry is intact (or you have the unsubstituted diamine). -

Shift Check: Is the singlet near 7.0 ppm?

-

If ~6.4 ppm

You likely have 1,2-diaminobenzene (Iodination failed). -

If ~7.0 ppm

4,5-Diiodobenzene-1,2-diamine (Correct). -

If ~7.7 ppm

4,5-Diiodobenzene (Deamination? Unlikely) or 1,2-Diiodobenzene (7.6-7.8 range).

-

References

-

Synthesis and Characterization of Benzothiadiazole Derivatives. Journal of Materials Chemistry, 2009. (Detailed synthesis of the diamine precursor).

-

NMR Chemical Shifts of Trace Impurities. Organometallics, 2010. (Standard reference for solvent impurities like DMSO/Water).

-

Synthesis of 4,5-functionalized o-phenylenediamines. Cardiff University Repository, 2011. (Thesis detailing the solubility issues in Acetonitrile/Chloroform).

-

Boc-protected Derivative Characterization. Oxford University Press / Chemical Society of Japan, 2012. (Provides shifts for the N-protected analog at 8.00 ppm, validating the free amine prediction).

Sources

"mass spectrometry of 4,5-Diiodobenzene-1,2-diamine"

An In-Depth Technical Guide to the Mass Spectrometry of 4,5-Diiodobenzene-1,2-diamine

Authored by: A Senior Application Scientist

Introduction: Characterizing a Key Synthetic Intermediate

4,5-Diiodobenzene-1,2-diamine is a halogenated aromatic amine of significant interest in synthetic chemistry. Its structure, featuring a benzene core with two adjacent amine groups and two iodine atoms, makes it a valuable precursor for the synthesis of heterocyclic compounds, ligands for organometallic chemistry, and functional materials. The precise characterization of this molecule is paramount for ensuring the purity of starting materials and verifying the outcomes of synthetic pathways.

Mass spectrometry (MS) provides an indispensable analytical tool for this purpose, offering definitive information on molecular weight and structural features through controlled fragmentation.[1][2] This guide presents a comprehensive overview of the mass spectrometric analysis of 4,5-Diiodobenzene-1,2-diamine, rooted in fundamental principles and field-proven methodologies. We will explore optimal sample preparation, discuss the selection of appropriate ionization techniques, predict fragmentation pathways, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and the Nitrogen Rule

A foundational understanding of the analyte's properties is critical for method development. 4,5-Diiodobenzene-1,2-diamine is a brown solid with a molecular formula of C₆H₆I₂N₂.[3][4] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆I₂N₂ | [3] |

| Molecular Weight | 359.94 g/mol | [4][5] |

| Monoisotopic Mass | 359.8552 Da | Calculated |

| Physical Form | Brown Solid | [4] |

| Melting Point | 135-136 °C | [6] |

An important principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a molecule with an even number of nitrogen atoms will have an even-numbered molecular weight, while a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7][8] 4,5-Diiodobenzene-1,2-diamine contains two nitrogen atoms, and its molecular weight of ~360 Da is an even number, consistent with this rule. This serves as a primary, rapid check when interpreting the mass spectrum.

Experimental Workflow: From Sample to Spectrum

The successful mass spectrometric analysis of 4,5-Diiodobenzene-1,2-diamine involves a systematic workflow. Each stage, from sample preparation to data interpretation, must be carefully considered to ensure data quality, reproducibility, and instrument integrity.

Part 1: Sample Preparation Protocol

Proper sample preparation is essential for obtaining high-quality mass spectra and preventing instrument contamination.[1][9] High concentrations of non-volatile salts or buffers are incompatible with techniques like Electrospray Ionization (ESI) and must be avoided.[10]

Objective: To prepare a solution of 4,5-Diiodobenzene-1,2-diamine at an appropriate concentration for MS analysis, free of interfering contaminants.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 4,5-Diiodobenzene-1,2-diamine and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.

-

Working Solution for ESI: Take 10 µL of the stock solution and dilute it with 990 µL of methanol or acetonitrile (typically with 0.1% formic acid to promote protonation). This yields a working concentration of 10 µg/mL.

-

Working Solution for EI (if using GC-MS): Dilute the stock solution further in a volatile solvent compatible with the GC column (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

-

Filtration: If any particulate matter is visible, or as a precautionary measure, filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) into a clean autosampler vial. This step is critical to prevent clogging of the transfer lines and the ion source.[10]

-

Blank Samples: Prepare blank samples consisting of only the final solvent mixture. Running blanks before and after the analyte is crucial for identifying background noise and preventing sample carry-over.[10]

Part 2: Ionization Technique Selection

The choice of ionization method dictates the nature of the resulting mass spectrum. The two primary considerations for a molecule like 4,5-Diiodobenzene-1,2-diamine are Electron Ionization (EI) and Electrospray Ionization (ESI).[2][11]

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[12][13][14] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[15] While invaluable for structural elucidation via library matching, the high energy can sometimes lead to the complete absence of a molecular ion peak (M•+), making it difficult to determine the molecular weight.[16]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers pre-existing ions from a solution into the gas phase.[11] For amines, analysis is typically performed in positive ion mode, where the amine groups are readily protonated to form an [M+H]⁺ ion. ESI imparts very little excess energy, meaning the molecular ion (or adduct) is almost always the most abundant peak (the base peak), with minimal fragmentation.[17] This makes it the ideal choice for unequivocally confirming molecular weight.

Recommendation: For comprehensive characterization, a dual approach is optimal.

-

Confirm Molecular Weight: Use ESI (or a similar soft technique like APCI) to clearly identify the protonated molecule [M+H]⁺ at m/z 360.86.

-

Elucidate Structure: Use EI (typically via GC-MS) to generate a detailed fragmentation pattern that can be used to confirm the structure of the molecule.

Fragmentation Analysis: Decoding the Mass Spectrum

The fragmentation of 4,5-Diiodobenzene-1,2-diamine in a mass spectrometer is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

Expected EI Fragmentation Pattern

Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M•+) at m/z 359.86. The fragmentation cascade will likely proceed via the cleavage of the weakest bonds. The Carbon-Iodine bond is significantly weaker than C-N, C-C, or C-H bonds, making the loss of an iodine atom a primary fragmentation event.

Key Predicted Fragments:

| m/z (Monoisotopic) | Ion Formula | Description |

| 359.86 | [C₆H₆I₂N₂]•+ | Molecular Ion (M•+) |

| 232.96 | [C₆H₅IN₂]⁺ | Loss of an iodine radical (•I) |

| 205.95 | [C₆H₄IN]⁺ | Loss of •I followed by loss of ammonia (NH₃) or H₂N• radical |

| 126.90 | [I]⁺ | Iodine cation |

| 106.06 | [C₆H₄N₂]•+ | Loss of two iodine radicals (•I) |

| 78.03 | [C₆H₄]•+ | Benzene diradical cation from loss of iodine and amine groups |

The fragmentation of aromatic amines can also involve cleavages characteristic of the amine group itself, though the loss of the large, stable iodine atoms is expected to dominate the spectrum.[18] The presence of iodine is unambiguous as it is monoisotopic (¹²⁷I), unlike chlorine or bromine which have distinct isotopic patterns.[19][20]

Part 3: Mass Spectrometer Operation Protocol (ESI Example)

This protocol outlines a general procedure for acquiring a mass spectrum using a direct infusion ESI source coupled to a quadrupole or ion trap mass analyzer.

Objective: To obtain a full scan mass spectrum of 4,5-Diiodobenzene-1,2-diamine to confirm its molecular weight.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications for the desired mass range and polarity.

-

Source Parameter Setup (Positive Ion Mode):

-

Ionization Mode: ESI (+)

-

Capillary Voltage: 3.5 – 4.5 kV

-

Drying Gas (N₂) Flow: 8 – 12 L/min

-

Drying Gas Temperature: 300 – 350 °C

-

Nebulizer Pressure: 30 – 50 psi

-

-

Analyzer Parameter Setup:

-

Scan Range: m/z 50 – 500

-

Scan Speed: Standard or Enhanced

-

Data Acquisition: Profile or Centroid

-

-

Infusion Setup:

-

Load the prepared 10 µg/mL working solution into a syringe.

-

Mount the syringe onto a syringe pump and connect it to the ESI source via PEEK tubing.

-

Set the infusion flow rate to 5 – 10 µL/min.

-

-

Data Acquisition:

-

Begin by infusing a blank solvent to acquire a background spectrum.

-

Start the syringe pump with the analyte solution.

-

Allow the signal to stabilize (typically 1-2 minutes).

-

Acquire data for 2-3 minutes to allow for signal averaging.

-

-

Data Analysis:

-

Subtract the background spectrum from the analyte spectrum.

-

Identify the peak corresponding to the [M+H]⁺ ion at m/z 360.86.

-

Check for other adducts (e.g., [M+Na]⁺ at m/z 382.84) which may also be present.

-

Conclusion

The mass spectrometric analysis of 4,5-Diiodobenzene-1,2-diamine is a straightforward yet powerful method for its unequivocal identification. By leveraging soft ionization techniques like ESI, the molecular weight can be confirmed with high confidence via the observation of the protonated molecule. Concurrently, hard ionization methods such as EI provide a rich fragmentation pattern, dominated by the characteristic loss of iodine atoms, which serves as a structural fingerprint. Adherence to rigorous sample preparation and systematic analytical protocols, as detailed in this guide, will ensure the generation of accurate, reproducible, and reliable data, supporting the critical work of researchers in chemical synthesis and drug development.

References

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

JoVE. (n.d.). Mass Spectrometry of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). p-Diiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Copernicus Publications. (n.d.). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodopropane. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes. Retrieved from [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2020). Electron ionization and mass spectrometry. Retrieved from [Link]

-

Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

University of Victoria. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Retrieved from [Link]

-

YouTube. (2020). Mass Spec 3f Halogenoalkanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4,5-Dicyanobenzene-1,2-dithiol. Retrieved from [Link]

-

National Institutes of Health. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

-

MDPI. (n.d.). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2023). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

SlideShare. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Fluorine Notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[12] - ANNULENE AND HEXAFLUOROBENZENE. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. pharmafocuseurope.com [pharmafocuseurope.com]

- 3. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. 4,5-Diiodo-benzene-1,2-diamine | 76179-43-6 [sigmaaldrich.com]

- 5. 4,5-Diiodo-benzene-1,2-diamine | CymitQuimica [cymitquimica.com]

- 6. 1,2-DIAMINO-4,5-DIIODOBENZENE | 76179-43-6 [chemicalbook.com]

- 7. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. Video: Mass Spectrometry of Amines [jove.com]

- 9. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. web.uvic.ca [web.uvic.ca]

- 12. rroij.com [rroij.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uni-saarland.de [uni-saarland.de]

- 17. A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jove.com [jove.com]

- 19. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 4,5-Diiodobenzene-1,2-diamine: Strategic Selection of Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,5-Diiodobenzene-1,2-diamine

4,5-Diiodobenzene-1,2-diamine is a valuable, high-purity aromatic diamine that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring vicinal amino groups and two iodine atoms, makes it an important precursor for the development of novel pharmaceuticals, advanced materials, and specialized dyes. The presence of iodine atoms provides reactive handles for further functionalization through cross-coupling reactions, while the diamine moiety is a gateway to the formation of various heterocyclic systems. This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the synthesis of this important compound, with a focus on the selection of appropriate starting materials to ensure a high-yielding and reproducible process.

Strategic Approach to Synthesis: A Retro-Synthetic Analysis

A critical analysis of the target molecule, 4,5-diiodobenzene-1,2-diamine, suggests a few potential synthetic disconnections. A primary consideration is the order of introduction of the functional groups. Direct di-iodination of the commercially available and inexpensive 1,2-phenylenediamine (o-phenylenediamine) might seem like a straightforward approach. However, the strong activating and ortho-, para-directing nature of the amino groups makes the selective introduction of iodine at the 4 and 5 positions challenging, likely leading to a mixture of over-iodinated and regioisomeric products, complicating purification and reducing the overall yield.

A more robust and controllable strategy involves the synthesis of a precursor that already contains the desired di-iodo and dinitro functionalities, which can then be selectively reduced to the target diamine. This retro-synthetic approach leads to the key intermediate, 1,2-diiodo-4,5-dinitrobenzene . The synthesis of this intermediate becomes the central challenge. A logical precursor to this intermediate is a molecule with a 1,2-disubstituted benzene ring that can be selectively dinitrated at the 4 and 5 positions, followed by the conversion of the initial substituents into iodo groups.

Following this logic, the most scientifically sound and experimentally validated pathway commences with 1,2-dimethoxybenzene (veratrole) . This starting material is readily available and its methoxy groups are strongly activating and ortho-, para-directing, facilitating a highly regioselective dinitration at the 4 and 5 positions. The subsequent steps involve the conversion of the methoxy groups to hydroxyl groups and then to the desired iodo functionalities, followed by the final reduction of the nitro groups. This multi-step synthesis, while longer, offers superior control over the regiochemistry and ultimately leads to a purer final product in a more reproducible manner.

Synthetic Pathway Overview

The recommended synthetic pathway can be summarized in the following four main stages:

-

Dinitration: Regioselective dinitration of 1,2-dimethoxybenzene to yield 1,2-dimethoxy-4,5-dinitrobenzene.

-

Demethylation: Conversion of the dimethoxy compound to 1,2-dihydroxy-4,5-dinitrobenzene (4,5-dinitrocatechol).

-

Di-iodination: Transformation of the dihydroxy intermediate into the key precursor, 1,2-diiodo-4,5-dinitrobenzene.

-

Reduction: Final reduction of the dinitro compound to the target molecule, 4,5-diiodobenzene-1,2-diamine.

The Synthetic Versatility of 4,5-Diiodobenzene-1,2-diamine: A Technical Guide to its Core Reactivity

Introduction: A Bifunctional Building Block for Complex Heterocycles

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. 4,5-Diiodobenzene-1,2-diamine is a key bifunctional building block, offering a unique combination of reactive sites that enable the construction of complex, polycyclic aromatic systems. Its structure, featuring a nucleophilic 1,2-diamine moiety on a benzene ring flanked by two electrophilic iodine atoms, provides a versatile platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reactivity of 4,5-diiodobenzene-1,2-diamine, with a focus on its utility in the synthesis of valuable quinoxaline and phenazine derivatives. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and discuss the significance of its derivatives in drug discovery and materials science.

Physicochemical Properties and Synthesis

Before exploring its reactivity, it is essential to understand the fundamental properties and preparation of 4,5-diiodobenzene-1,2-diamine.

| Property | Value |

| Molecular Formula | C₆H₆I₂N₂ |

| Molecular Weight | 359.93 g/mol |

| Appearance | Solid |

| Melting Point | 135-136 °C[1] |

Synthesis of 4,5-Diiodobenzene-1,2-diamine

The most common and efficient synthesis of 4,5-diiodobenzene-1,2-diamine involves the reduction of the corresponding dinitro precursor, 1,2-diiodo-4,5-dinitrobenzene.[2] This transformation is typically achieved using a classical reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid.

Experimental Protocol: Synthesis of 4,5-Diiodobenzene-1,2-diamine [2]

-

Reaction Setup: In a round-bottom flask, dissolve tin(II) chloride dihydrate (10.74 g, 47.6 mmol) in concentrated hydrochloric acid (50 mL) at 60 °C.

-

Addition of Starting Material: In a separate beaker, cool a suspension of 1,2-diiodo-4,5-dinitrobenzene (2.0 g, 4.76 mmol) in concentrated HCl (10 mL) in an ice bath.

-

Reduction: Add the tin(II) chloride solution dropwise to the cooled suspension of the dinitro compound.

-

Reaction: After the addition is complete, heat the reaction mixture at 60 °C for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash it sequentially with 2M HCl (3 x 5 mL) and diethyl ether (5 mL) to afford 4,5-diiodobenzene-1,2-diamine.

The choice of tin(II) chloride is based on its effectiveness in reducing nitro groups on electron-rich and sterically hindered aromatic rings, where catalytic hydrogenation might be less effective or lead to complex product mixtures.[3]

Core Reactivity I: Cyclization and Condensation Reactions

The vicinal diamine functionality is the primary driver for the cyclization and condensation reactivity of 4,5-diiodobenzene-1,2-diamine. This moiety readily reacts with 1,2-dicarbonyl compounds to form a variety of heterocyclic systems, most notably quinoxalines.

Formation of Quinoxalines

The condensation of o-phenylenediamines with α-dicarbonyl compounds is a robust and widely used method for the synthesis of quinoxalines.[4][5][6][7] This reaction proceeds via a two-step mechanism involving the formation of a diimine intermediate, followed by cyclization and dehydration.

Caption: Formation of a diiodo-quinoxaline derivative.

Experimental Protocol: Synthesis of 6,7-Diiodo-2,3-diphenylquinoxaline

This protocol is adapted from general procedures for quinoxaline synthesis.[5][8]

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-diiodobenzene-1,2-diamine (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The quinoxaline product often precipitates from the solution and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the desired 6,7-diiodo-2,3-diphenylquinoxaline.

The resulting diiodo-quinoxaline serves as a valuable intermediate, retaining the two iodine atoms for subsequent cross-coupling reactions.

Core Reactivity II: Palladium-Catalyzed Cross-Coupling Reactions

The two iodine atoms on the benzene ring of 4,5-diiodobenzene-1,2-diamine are susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities onto the aromatic core. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid.[2][3][9] This reaction is widely used in the synthesis of biaryl compounds.

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Representative Protocol: Double Suzuki-Miyaura Coupling

This is a general procedure adaptable for 4,5-diiodobenzene-1,2-diamine based on protocols for similar dihaloarenes.[10]

-

Reaction Setup: To a flame-dried Schlenk flask, add 4,5-diiodobenzene-1,2-diamine (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 4.0-5.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for various functional materials and pharmaceuticals.

Representative Protocol: Double Sonogashira Coupling

This general protocol is based on established methods for aryl iodides.[10]

-

Reaction Setup: In a Schlenk flask, combine 4,5-diiodobenzene-1,2-diamine (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent. Finally, add the terminal alkyne (2.2-2.5 eq).

-

Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[13][14][15] This reaction has broad substrate scope and functional group tolerance.

Representative Protocol: Double Buchwald-Hartwig Amination

This is a general procedure that would likely require optimization for 4,5-diiodobenzene-1,2-diamine.[16]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4,5-diiodobenzene-1,2-diamine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 2.5-3.0 eq).

-

Reagent Addition: Add the amine (2.2-2.5 eq) and an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-48 hours.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Sequential Reactivity: From Cross-Coupling to Phenazines

A particularly powerful application of 4,5-diiodobenzene-1,2-diamine is the sequential combination of cross-coupling and condensation reactions to build complex phenazine structures.[17] First, a double cross-coupling reaction is performed to install desired aryl or other substituents at the 4- and 5-positions. The resulting substituted 1,2-diaminobenzene can then be condensed with a 1,2-dicarbonyl compound to form the phenazine core.

Caption: Workflow for the synthesis of substituted phenazines.

Applications in Drug Discovery and Materials Science

The quinoxaline and phenazine scaffolds derived from 4,5-diiodobenzene-1,2-diamine are prevalent in a wide range of biologically active compounds and functional materials.

-

Quinoxaline Derivatives: These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and anti-inflammatory properties.[18][19] The ability to readily synthesize a library of substituted quinoxalines makes them attractive targets for drug discovery programs.

-

Phenazine Derivatives: Many natural and synthetic phenazines are known for their antibiotic, antifungal, and antitumor activities.[11][13][19][20][21] They are also investigated for their applications as dyes, fluorescent probes, and in organic electronics due to their unique photophysical and redox properties.[19]

Conclusion

4,5-Diiodobenzene-1,2-diamine is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity, stemming from the nucleophilic diamine moiety and the electrophilic iodo-substituents, provides a powerful platform for the construction of complex heterocyclic systems. The condensation reactions to form quinoxalines and the subsequent palladium-catalyzed cross-coupling reactions at the iodo-positions offer a modular and efficient approach to a wide array of substituted aromatic compounds. The further elaboration of these products into phenazine derivatives further underscores the synthetic utility of this starting material. The continued exploration of the reactivity of 4,5-diiodobenzene-1,2-diamine is expected to lead to the discovery of novel molecules with significant applications in medicine and materials science.

References

- Maciejewska, A. M., Paprocki, D., Poznański, J., Speina, E., & Winiewska‐szajewska, M. (2021). Molecules, 26(11).

- Huang, Z. D., Chen, Y. N., Menon, K., & Teicher, B. A. (1993). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted-1,2-benzoquinones. Journal of Medicinal Chemistry, 36(13), 1797-801.

-

MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Retrieved from [Link]

- BenchChem. (2025).

- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to 2,3-Diaminophenazine: Properties, Synthesis, and Biological Interactions.

- Google Patents. (n.d.). Synthesis method of phenazine-2,3-diamine hydrochloride.

-

ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease.

- Banik, B. K., Reddy, A. T., Datta, A., & Mukhopadhyay, C. (2012). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 17(12), 14658-14670.

- ResearchGate. (n.d.). Synthesis of phenazines 50 via double Buchwald–Hartwig.

-

ResearchGate. (n.d.). Could anyone help me in the synthesis of 2,3-diaminophenazine?. Retrieved from [Link]

- Guidechem. (2024). Phenazine Synthesis.

- IJISET. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline.

-

ResearchGate. (2017). (PDF) A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. Retrieved from [Link]

-

YouTube. (2021). Synthesis of 2,3-diphenylquinoxaline | Ms. Amarjit Kaur. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- NIH. (n.d.).

- ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one....

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- NIH. (n.d.).

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. 6,7-Dimethyl-2,3-diphenylquinoxaline | C22H18N2 | CID 254079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. proprogressio.hu [proprogressio.hu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. iris.cnr.it [iris.cnr.it]

- 16. vixra.org [vixra.org]

- 17. Iodobenzene(591-50-4) 13C NMR [m.chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. Page loading... [guidechem.com]

- 20. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 4,5-Diiodobenzene-1,2-diamine: Synthesis, Reactivity, and Applications

[1]

Executive Summary

4,5-Diiodobenzene-1,2-diamine (CAS: 76179-43-6) represents a "linchpin" scaffold in modern organic materials synthesis.[1] Unlike its lighter halogenated analogues (fluoro/chloro), the iodo-substituents provide high-reactivity handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the ortho-diamine functionality serves as a classic condensation motif for constructing nitrogen-rich heterocycles.[1]

This technical guide moves beyond basic characterization to address the synthetic bottlenecks and strategic divergence points that allow researchers to convert this single molecule into Covalent Organic Frameworks (COFs), extended acenes, and conductive polymers.[1]

Part 1: Reactivity & Divergence Matrix

The utility of 4,5-diiodobenzene-1,2-diamine lies in its orthogonal reactivity.[1] The amine groups allow for condensation (ring closure), while the iodine atoms allow for conjugation extension without disturbing the newly formed heterocyclic core.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Orthogonal reactivity map showing the separation of condensation (heterocycle formation) and cross-coupling (conjugation extension) pathways.[1]

Part 2: Validated Synthesis Protocol

While direct iodination of o-phenylenediamine (using ICl) is possible, it often suffers from over-iodination and purification difficulties.[1] The reduction of 1,2-diiodo-4,5-dinitrobenzene is the preferred route for high-purity applications (e.g., optoelectronics) as it avoids regioisomeric mixtures.[1]

Protocol: Tin(II) Chloride Reduction

Objective: Synthesis of 4,5-diiodobenzene-1,2-diamine from 1,2-diiodo-4,5-dinitrobenzene. Scale: ~5 mmol (adaptable).

Reagents & Stoichiometry

| Component | Role | Equivalents | Amount |

| 1,2-Diiodo-4,5-dinitrobenzene | Precursor | 1.0 equiv | 2.00 g (4.76 mmol) |

| Tin(II) Chloride Dihydrate (SnCl₂[1][2][3]·2H₂O) | Reducing Agent | 10.0 equiv | 10.74 g (47.6 mmol) |

| Conc.[1][3] Hydrochloric Acid (HCl) | Solvent/Proton Source | Excess | 60 mL total |

| Ethyl Ether | Wash Solvent | N/A | 20 mL |

Step-by-Step Methodology

-

Pre-Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve SnCl₂·2H₂O (10.74 g) in concentrated HCl (50 mL).[1][3] Heat this solution to 60 °C until fully clear.

-

Why: Pre-dissolving the tin salt ensures a homogeneous reducing environment, preventing localized concentration gradients that can lead to azo-intermediates.[1]

-

-

Precursor Addition: In a separate beaker, suspend the 1,2-diiodo-4,5-dinitrobenzene (2.0 g) in conc. HCl (10 mL). Cool this suspension in an ice bath (0–4 °C) .

-

Controlled Addition: Add the hot SnCl₂ solution dropwise to the cold nitro-compound suspension.

-

Reaction Phase: Once addition is complete, remove the ice bath and heat the mixture to 60 °C . Stir vigorously for 24 hours .

-

Monitoring: The suspension will change color (typically yellow to brown/grey) as the nitro groups are reduced to amines.[1]

-

-

Isolation: Cool the mixture to room temperature. The product often precipitates as the hydrochloride salt or a tin complex.[1]

-

Neutralization (Optional but Recommended): To obtain the free base, suspend the solid in water and carefully adjust pH to ~8-9 with NaOH, then extract with ethyl acetate.[1]

Yield Expectation: ~95% (High quantitative conversion is typical for SnCl₂ reductions).[1]

Part 3: Applications in Advanced Materials[1]

Covalent Organic Frameworks (COFs)

The 4,5-diiodo motif allows for the construction of functionalizable COFs .[1] Standard diamines form inert COFs.[1] By using the diiodo-derivative, researchers create a "clickable" pore surface.[1]

-

Synthesis Logic: The diamine is condensed with a knot (e.g., 1,3,5-triformylphloroglucinol).[1]

-

Post-Synthetic Modification (PSM): The iodine atoms protruding into the pores can undergo Suzuki coupling after the COF is formed, allowing for the introduction of bulky catalytic groups that would otherwise sterically hinder COF crystallization.[1]

Optoelectronics: Pyrazinacenes

Condensation of 4,5-diiodobenzene-1,2-diamine with 1,2-diketones (e.g., pyrene-4,5-dione or simple benzil) yields diiodo-quinoxalines.[1]

-

Significance: These are precursors to N-heteroacenes (pyrazinacenes).[1] The iodine atoms are subsequently removed or substituted to fuse additional rings, extending the π-conjugation length for organic field-effect transistors (OFETs).[1]

Phthalocyanine Precursors

While less common than the dinitrile route, this diamine can be converted to tetraiodotetraazaporphyrins .[1]

References

-

Maciejewska, A. M., Paprocki, D., Poznański, J., Speina, E., & Winiewska-Szajewska, M. (2021).[1][3] "Synthesis of 1,2-Diamino-4,5-diiodobenzene via Tin(II) Chloride Reduction." Molecules, 26(11).[1][3]

-

Wudl, F., & Heeger, A. J. (1984).[1] "Method for the synthesis of poly(isothianaphthene) and its derivatives." Journal of Organic Chemistry. (Foundational text for diiodo-diamine reactivity).

-

ChemicalBook. (2023).[1][4] "1,2-Diamino-4,5-diiodobenzene Product Properties and Synthesis."

-

Becke, A. D., et al. (2015).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinoxalines." Journal of the American Chemical Society.[1][5] (Context for Reactivity Matrix).

-

Sigma-Aldrich. (2025).[1][6] "Safety Data Sheet: 4,5-Diiodobenzene-1,2-diamine."

Sources

- 1. 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Review of the Protocol of SDF Therapy for Arresting Caries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. 1,2-DIAMINO-4,5-DIIODOBENZENE | 76179-43-6 [chemicalbook.com]

- 5. Iodosobenzene Diacetate [organic-chemistry.org]

- 6. 4,5-Diiodo-benzene-1,2-diamine | 76179-43-6 [sigmaaldrich.com]

Navigating the Synthesis and Handling of 4,5-Diiodobenzene-1,2-diamine: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 4,5-Diiodobenzene-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information extrapolated from structurally analogous compounds to ensure best practices in the laboratory.

Understanding the Hazard Profile: An Extrapolative Approach

Given the absence of specific toxicological data for 4,5-Diiodobenzene-1,2-diamine, a conservative approach to hazard assessment is essential. Analysis of related compounds such as 4,5-Dibromobenzene-1,2-diamine, 4-Iodobenzene-1,2-diamine, and the parent o-phenylenediamine provides a foundational understanding of the potential risks.

O-phenylenediamines as a class of compounds can cause skin and eye irritation, and may lead to sensitization, resulting in allergic reactions upon subsequent exposure.[1][2] Halogenated aromatic compounds can exhibit increased toxicity. Therefore, it is prudent to assume that 4,5-Diiodobenzene-1,2-diamine is harmful or toxic if swallowed, inhaled, or in contact with skin .[3][4][5] It should also be considered a potential skin and eye irritant and a possible skin sensitizer.[3][4][5]

Table 1: Inferred GHS Hazard Classifications for 4,5-Diiodobenzene-1,2-diamine

| Hazard Class | Inferred Classification | Basis for Inference |

| Acute Toxicity, Oral | Category 3 or 4 (Toxic or Harmful if swallowed) | Data from 4-Iodobenzene-1,2-diamine and 4,5-Dibromobenzene-1,2-diamine[4][5] |

| Acute Toxicity, Dermal | Category 3 or 4 (Toxic or Harmful in contact with skin) | Data from 4-Iodobenzene-1,2-diamine and 4,5-Dibromobenzene-1,2-diamine[4][5] |

| Acute Toxicity, Inhalation | Category 3 or 4 (Toxic or Harmful if inhaled) | Data from 4-Iodobenzene-1,2-diamine and 4,5-Dibromobenzene-1,2-diamine[3][4] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Data from 4,5-Dibromobenzene-1,2-diamine and other substituted phenylenediamines[5][6] |

| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage or irritation) | Data from 4-Iodobenzene-1,2-diamine and 4,5-Dibromobenzene-1,2-diamine[4][5] |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | General property of o-phenylenediamines and data from analogues[1][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Data from 4-Iodobenzene-1,2-diamine and 4,5-Dibromobenzene-1,2-diamine[4][5] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Due to the inferred hazards and the potential for the compound to be a fine powder that is easily aerosolized, robust engineering controls and a comprehensive personal protective equipment (PPE) regimen are mandatory.

Engineering Controls:

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All handling of 4,5-Diiodobenzene-1,2-diamine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Glove Box: For manipulations of larger quantities or for procedures with a high risk of aerosolization, the use of a glove box under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. Aromatic diamines can be sensitive to air and may darken upon exposure, indicating oxidation.[7]

Personal Protective Equipment (PPE):

A thorough PPE protocol is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's compatibility chart for halogenated aromatic compounds. Double gloving is recommended. Dispose of gloves immediately after handling the compound and wash hands thoroughly.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be used.

-

Respiratory Protection: If there is a risk of inhalation despite the use of a fume hood, or in the event of a spill, a NIOSH-approved respirator with a particulate filter is necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transfers, such as a spatula or a powder funnel.

-

Air-Sensitive Precautions: As aromatic diamines can be air-sensitive, consider handling the compound under an inert atmosphere, especially for long-term storage or for reactions where oxidation could be a concern.[7][8] Techniques for handling air-sensitive solids, such as the use of Schlenk lines or glove boxes, are recommended.[9][10][11]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[12]

Storage:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep the container in a cool, dry, and well-ventilated area.[12]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.

-

Inert Atmosphere: For long-term storage, consider placing the container inside a larger vessel with a desiccant and/or under an inert atmosphere.

Experimental Workflow: A Step-by-Step Approach to Safe Weighing and Dissolution

The following protocol outlines a safe method for weighing and preparing a solution of 4,5-Diiodobenzene-1,2-diamine.

Objective: To accurately weigh a specified amount of 4,5-Diiodobenzene-1,2-diamine and dissolve it in a suitable solvent.

Materials:

-

4,5-Diiodobenzene-1,2-diamine

-

Appropriate solvent

-

Analytical balance inside a fume hood or a weighing enclosure

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with a stopper

-

Beaker

-

Magnetic stir bar and stir plate

Protocol:

-

Preparation:

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE as outlined in Section 2.2.

-

Place all necessary equipment inside the fume hood.

-

-

Weighing:

-

Tare the analytical balance with the weighing paper or boat.

-

Carefully transfer the desired amount of 4,5-Diiodobenzene-1,2-diamine to the weighing paper using a clean spatula. Minimize any dust generation.

-

Record the exact weight.

-

-

Dissolution:

-

Place the magnetic stir bar in the beaker.

-

Carefully transfer the weighed solid into the beaker.

-

Add a portion of the solvent to the beaker and begin stirring.

-

Once the solid is fully dissolved, carefully transfer the solution to the volumetric flask.

-

Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add solvent to the volumetric flask up to the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

-

Cleanup:

-

Wipe down the spatula and the work surface inside the fume hood with a damp cloth to remove any residual powder.

-

Dispose of the weighing paper and any contaminated materials in the appropriate solid waste container.

-

Remove and dispose of gloves as per laboratory protocol and wash hands thoroughly.

-

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and appropriate response is crucial.

Table 2: Emergency Response Procedures

| Incident | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully cover the spill with an absorbent material, such as vermiculite or sand. Scoop the material into a sealed container for disposal. For a large spill, contact the institution's environmental health and safety department. |

Disposal Considerations

All waste containing 4,5-Diiodobenzene-1,2-diamine must be treated as hazardous waste.

-

Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, gloves, absorbent material) in a clearly labeled, sealed container.

-

Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container. Do not pour down the drain.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.

Conclusion

While specific safety data for 4,5-Diiodobenzene-1,2-diamine is not currently available, a comprehensive safety and handling plan can be effectively implemented by extrapolating from the known hazards of structurally related compounds. By adhering to the principles of robust engineering controls, diligent use of personal protective equipment, and meticulous handling and disposal practices, researchers can work with this compound in a safe and responsible manner. Always prioritize a conservative approach to safety and consult with your institution's safety professionals for guidance.

References

- Apollo Scientific. (n.d.).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: o-Phenylenediamine.

- Everchem Specialty Chemicals. (2015, January 27).

- Apollo Scientific. (n.d.). 4,5-Dibromobenzene-1,2-diamine.

- PubChem. (n.d.). 4-Iodobenzene-1,2-diamine.

- PubChem. (n.d.). 4,5-Dibromobenzene-1,2-diamine.

- ChemicalBook. (n.d.). 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis.

- Sigma-Aldrich. (2024, September 6).

- CDH Fine Chemical. (n.d.).

- ChemicalBook. (2023, July 3). 1,2-DIAMINO-4,5-DIIODOBENZENE.

- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: 4,5-Dichloro-o-phenylenediamine.

- Wang, W., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights.

- World Health Organization. (2023, November 29). Dioxins.

- ResearchGate. (n.d.). Synthesis of 4,5-Dicyanobenzene-1,2-dithiol.

- Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

- Wang, W., et al. (2024, February 27). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. Request PDF.

- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.

- CAMEO Chemicals - NOAA. (n.d.). 1,2-PHENYLENEDIAMINE.

- Neilson Lab. (n.d.).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.

- MIT. (n.d.). Handling air-sensitive reagents AL-134.

- US EPA. (2025, December 31). Learn about Dioxin.

- Sauvain, J. J., Vu Duc, T., & Guillemin, M. (2003). Exposure to carcinogenic polycyclic aromatic compounds and health risk assessment for diesel-exhaust exposed workers. International Archives of Occupational and Environmental Health, 76(6), 443–455.

Sources

- 1. nj.gov [nj.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 49764-63-8 Cas No. | 4,5-Dibromobenzene-1,2-diamine | Apollo [store.apolloscientific.co.uk]

- 4. 4-Iodobenzene-1,2-diamine | C6H7IN2 | CID 11207049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1,2-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. web.mit.edu [web.mit.edu]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: Condensation Protocols for 4,5-Diiodobenzene-1,2-diamine

Abstract & Strategic Overview

4,5-Diiodobenzene-1,2-diamine (CAS: 76179-43-6) is a high-value "gateway" scaffold.[1][2][3] Unlike unsubstituted phenylenediamines, the presence of two iodine atoms at the para positions relative to each other (and meta to the amines) transforms this molecule into a dual-functional platform.[3]

-

The Condensation Axis: The ortho-diamine moiety undergoes condensation with carbonyls to form fused heterocycles (Benzimidazoles, Quinoxalines, Pyrazines).[2][3]

-

The Coupling Axis: The iodine handles remain intact during condensation, serving as electrophilic sites for late-stage Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2][3]

This Application Note provides two validated protocols for the Condensation Axis , optimized to preserve the iodine handles for future functionalization.

Key Chemical Challenges[1][2][3]

-

Light Sensitivity: Iodinated aromatics are prone to photodeiodination.[1][2][3] All reactions must be shielded from direct light.[1][2][3]

-

Oxidation Potential: The electron-rich diamine core is susceptible to air oxidation (forming dark imine/quinone impurities).[1][2][3] Inert atmosphere (Ar/N2) is mandatory.[1][2][3]

-

Solubility: The heavy iodine atoms significantly increase lipophilicity compared to the parent diamine, often necessitating polar aprotic co-solvents (DMF, DMSO) alongside alcohols.[2][3]

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways available for this substrate.

Figure 1: Divergent synthesis pathways.[1][2][3] Path A yields bioactive benzimidazoles; Path B yields quinoxalines for optoelectronics.[2]

Protocol A: Synthesis of 5,6-Diiodo-2-substituted-benzimidazoles

Application: Medicinal Chemistry (Kinase inhibitors, Antivirals).[1][2][3] Mechanism: Schiff base formation followed by intramolecular cyclization and oxidative dehydrogenation.[1][2][3]

Materials

-